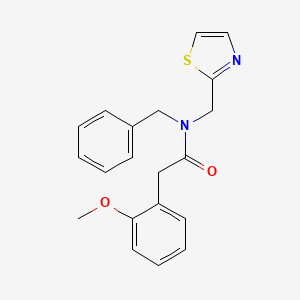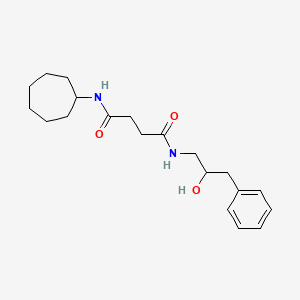
N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide, also known as BMTA, is a chemical compound with potential applications in scientific research. BMTA is a thiazole-based compound that has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been shown to exhibit various biological activities, making it a potential candidate for scientific research. Several studies have reported that N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has also been reported to exhibit anti-microbial effects against several strains of bacteria and fungi.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have reported that N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes involved in programmed cell death. Additionally, N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been reported to exhibit anti-microbial effects against several strains of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential for use in various biological assays. However, N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into account when designing experiments using N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide. One area of interest is the development of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide and its potential applications in various disease models. Finally, the development of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide-based drug delivery systems could enhance its therapeutic potential in vivo.
Synthesemethoden
The synthesis of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide involves the reaction of 2-bromoacetophenone, 2-methoxybenzylamine, and 2-mercaptothiazole under basic conditions. The resulting product is then purified by column chromatography to obtain pure N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide. The synthesis of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been reported in several research articles, and the yield and purity of the product can be optimized by adjusting the reaction conditions.
Eigenschaften
IUPAC Name |
N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-24-18-10-6-5-9-17(18)13-20(23)22(15-19-21-11-12-25-19)14-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPAYKPMSIPFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N(CC2=CC=CC=C2)CC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5903679.png)
![2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B5903681.png)
![2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide](/img/structure/B5903687.png)
![(1R,9aR)-1-{[3-(2-thienyl)-1H-pyrazol-1-yl]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5903708.png)
![2-fluoro-N-(3-oxo-3-{[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amino}propyl)benzamide](/img/structure/B5903714.png)
![2-(1-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5903735.png)
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5903740.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5903750.png)
![4-{2,4-dimethyl-6-[(3-propyl-1-pyrrolidinyl)methyl]phenoxy}tetrahydro-2H-pyran-4-carboxylic acid trifluoroacetate](/img/structure/B5903759.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidin-2-amine](/img/structure/B5903773.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B5903774.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)